molecular formula C7H4BrClO3 B1267374 5-Bromo-3-chloro-2-hydroxybenzoic acid CAS No. 2200-85-3

5-Bromo-3-chloro-2-hydroxybenzoic acid

Cat. No. B1267374
CAS RN: 2200-85-3
M. Wt: 251.46 g/mol
InChI Key: PVZZYFMHNMFPSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-Bromo-3-chloro-2-hydroxybenzoic acid involves several steps, including bromination, nitration, esterification, and hydrolysis. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a practical approach involving nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield (Zhang et al., 2020). Such methodologies highlight the synthetic versatility and challenges in accessing halogenated hydroxybenzoic acids.

Molecular Structure Analysis

The molecular structure of halogenated hydroxybenzoic acids, similar to 5-Bromo-3-chloro-2-hydroxybenzoic acid, can be characterized by various spectroscopic techniques. For example, studies on 4-bromo-3,5-dihydroxybenzoic acid and its derivatives demonstrate the role of hydrogen bonding in forming supramolecular assemblies, providing insights into the molecular recognition and structural analysis of these compounds (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

The reactivity of 5-Bromo-3-chloro-2-hydroxybenzoic acid is influenced by its functional groups, enabling various chemical transformations. For instance, compounds like 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, derived from similar halogenated compounds, showcase the potential of these moieties in synthesizing heterocyclic derivatives with notable antitubercular and antimicrobial activities (Popat et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-3-chloro-2-hydroxybenzoic acid, such as melting point and solubility, are crucial for its handling and application in various fields. While specific data on this compound might not be readily available, analogous compounds provide a reference point. For instance, the synthesis and characterization of related halogenated benzoic acids offer insights into their melting points, solubility, and other physical properties that could be extrapolated to 5-Bromo-3-chloro-2-hydroxybenzoic acid.

Chemical Properties Analysis

The chemical properties of 5-Bromo-3-chloro-2-hydroxybenzoic acid, including acidity, reactivity towards nucleophiles, and potential for forming esters and amides, are of significant interest. Studies on similar compounds, such as the synthesis and biological activity of isoxazole derivatives, reveal the impact of halogen substitution on the acid's reactivity and its potential applications in synthesizing biologically active molecules (Popat et al., 2004).

Scientific Research Applications

  • Anti-inflammatory Effects in Neurological Diseases

    • Field : Neurology
    • Application : The compound is used to reduce the inflammatory responses of activated microglia, which are implicated in various neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
    • Method : The compound inhibits lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia .
    • Results : The compound significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
  • Synthesis of SGLT2 Inhibitors for Diabetes Therapy

    • Field : Pharmaceutical Chemistry
    • Application : The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
    • Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Evaluation of the Homogeneity of Organic Powder

    • Field : Material Science
    • Application : The compound was used to evaluate the homogeneity of organic powder .
  • Synthesis of Honokiol, a Biphenyl-type Neolignan

    • Field : Organic Chemistry
    • Application : The compound may be employed as a starting reagent for the synthesis of honokiol, a biphenyl-type neolignan .
  • Anti-inflammatory Effects in Lipopolysaccharide-Activated Primary Microglial Cells

    • Field : Neurology
    • Application : A newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), was used to examine whether it could reduce the inflammatory responses of activated microglia .
    • Method : LX007 inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia . It also significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
    • Results : LX007 exhibits anti-inflammatory effects in LPS-stimulated microglial cells by inhibiting pro-inflammatory mediators corresponding to the downregulating of MAPKs and NF-κB activation .
  • Moth-proofing, Insecticide, Intermediate for Pharmaceuticals, Dyes, Pesticides

    • Field : Chemical Industry
    • Application : The compound is used for moth-proofing, as an insecticide, and as an intermediate for pharmaceuticals, dyes, and pesticides .
  • Anti-inflammatory Effects in Lipopolysaccharide-Activated Primary Microglial Cells

    • Field : Neurology
    • Application : A newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), was used to examine whether it could reduce the inflammatory responses of activated microglia .
    • Method : LX007 inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia . It also significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
    • Results : LX007 exhibits anti-inflammatory effects in LPS-stimulated microglial cells by inhibiting pro-inflammatory mediators corresponding to the downregulating of MAPKs and NF-κB activation .
  • Moth-proofing, Insecticide, Intermediate for Pharmaceuticals, Dyes, Pesticides

    • Field : Chemical Industry
    • Application : The compound is used for moth-proofing, as an insecticide, and as an intermediate for pharmaceuticals, dyes, and pesticides .

properties

IUPAC Name

5-bromo-3-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZZYFMHNMFPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279507
Record name 5-bromo-3-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-hydroxybenzoic acid

CAS RN

2200-85-3
Record name NSC12940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12940
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Record name 5-bromo-3-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloro-2-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (2.38 g, 13.38 mmol) was added to a solution of 3-chlorosalicylic acid (2.1 g, 12.16 mmol) in CH3CN (10 mL) solution and stirred for 1 h, reaction mixture was diluted with water (25 mL), solids were filtered and washed with water and dried to get 5-Bromo-3-chloro-2-hydroxy-benzoic acid (2.87 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wan, A Eguchi, L Chang, C Mori, K Hashimoto - Neuropharmacology, 2023 - Elsevier
… correlated with the abundance of Mucispirillum schaedleri, while the arketamine-induced reduction in the expression of the metabolite 5-bromo-3-chloro-2-hydroxybenzoic acid was …
Number of citations: 5 www.sciencedirect.com

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